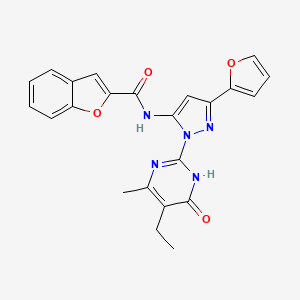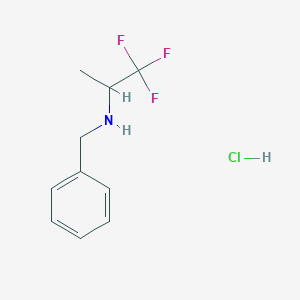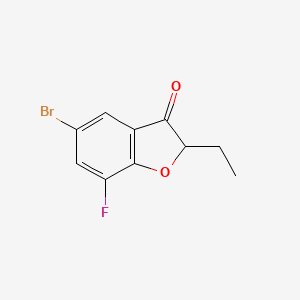![molecular formula C12H7ClF3N3S B2576272 4-[3-cloro-5-(trifluorometil)piridin-2-il]-N-(prop-2-in-1-il)-1,3-tiazol-2-amina CAS No. 2060751-04-2](/img/structure/B2576272.png)
4-[3-cloro-5-(trifluorometil)piridin-2-il]-N-(prop-2-in-1-il)-1,3-tiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H7ClF3N3S and its molecular weight is 317.71. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Este compuesto, como derivado de la trifluorometilpiridina (TFMP), se utiliza ampliamente en la industria agroquímica . El uso principal de los derivados de TFMP es en la protección de cultivos contra plagas . El fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen el grupo TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Inhibidor de la Fosfopanteteinil Transferasa Bacteriana
4-(3-Cloro-5-(trifluorometil)piridin-2-il)-N-(4-metoxipiridi-2-il)piperazin-1-carbotioamida (ML267), un compuesto estructuralmente similar al que , se ha encontrado que es un potente inhibidor de la fosfopanteteinil transferasa bacteriana . Esta enzima es esencial para la viabilidad y la virulencia de las células bacterianas .
Atenuación del Metabolismo Secundario en Bacterias
Se ha encontrado que ML267 atenúa la producción de un metabolito dependiente de Sfp-PPTasa cuando se aplica a Bacillus subtilis a dosis subletales . Esto sugiere aplicaciones potenciales en el control del crecimiento bacteriano y el metabolismo secundario .
Actividad Antibacteriana
ML267 ha demostrado actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones bacterianas resistentes a los antibióticos .
Síntesis Orgánica
3-cloro-5-(trifluorometil)piridin-2-ol, un compuesto estructuralmente similar al que , es un reactivo de uso común en la síntesis orgánica . Puede participar en reacciones de alquilación y cloración .
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTases, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine disrupts this pathway, leading to downstream effects such as the attenuation of secondary metabolism and the inhibition of bacterial growth .
Pharmacokinetics
The ADME properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine have been studied. The compound exhibits good absorption, distribution, metabolism, and excretion profiles . These properties impact the bioavailability of the compound, making it effective in inhibiting bacterial PPTases .
Result of Action
The molecular and cellular effects of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine include the inhibition of bacterial PPTases and the attenuation of secondary metabolism . These effects lead to the inhibition of bacterial growth .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-2-3-17-11-19-9(6-20-11)10-8(13)4-7(5-18-10)12(14,15)16/h1,4-6H,3H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKTUTCGQWKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2576189.png)

![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2576200.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576201.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2576206.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)

